molecular formula C11H14N2O3 B13214104 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide

Cat. No.: B13214104
M. Wt: 222.24 g/mol
InChI Key: QTLJKEPQEYPLOM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide is a chemical compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from salicylic acid and acetylenic esters.

    Amidation Reaction: The synthesized benzodioxinone derivatives undergo amidation with primary amines to form the corresponding salicylamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide: This compound has an ethylamino group instead of a methylamino group, which may result in different chemical and biological properties.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(dimethylamino)acetamide: The presence of a dimethylamino group can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H14N2O3/c1-12-7-11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6,12H,4-5,7H2,1H3,(H,13,14)

InChI Key

QTLJKEPQEYPLOM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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